Dextro-(-)-benzylpenicilloic acid hydrate
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Overview
Description
Dextro-(-)-benzylpenicilloic acid hydrate is a chemical compound that belongs to the class of penicilloic acids These compounds are derivatives of penicillin and are known for their antibiotic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dextro-(-)-benzylpenicilloic acid hydrate typically involves the hydrolysis of benzylpenicillin (penicillin G) under acidic or basic conditions. The reaction proceeds as follows:
Hydrolysis of Benzylpenicillin: Benzylpenicillin is treated with an acid or base to break the β-lactam ring, resulting in the formation of benzylpenicilloic acid.
Hydration: The benzylpenicilloic acid is then hydrated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Production of benzylpenicillin through fermentation using Penicillium chrysogenum.
Extraction and Purification: Extraction of benzylpenicillin from the fermentation broth and purification.
Chemical Conversion: Hydrolysis of benzylpenicillin to benzylpenicilloic acid, followed by hydration to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
Dextro-(-)-benzylpenicilloic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Dextro-(-)-benzylpenicilloic acid hydrate has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other penicillin derivatives.
Biology: Studied for its antibiotic properties and potential use in combating bacterial infections.
Medicine: Investigated for its potential therapeutic applications, particularly in antibiotic therapy.
Industry: Used in the production of various chemical intermediates and as a research tool in the development of new antibiotics.
Mechanism of Action
The mechanism of action of dextro-(-)-benzylpenicilloic acid hydrate involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Benzylpenicillin (Penicillin G): The parent compound from which dextro-(-)-benzylpenicilloic acid hydrate is derived.
Ampicillin: Another penicillin derivative with a broader spectrum of activity.
Amoxicillin: A penicillin derivative with improved oral bioavailability.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a hydrate form
Biological Activity
Dextro-(-)-benzylpenicilloic acid hydrate is a compound derived from the hydrolysis of penicillin, specifically benzylpenicillin. Its biological activity is primarily associated with its role in the degradation of β-lactam antibiotics and its potential implications in antibiotic resistance mechanisms. This article synthesizes findings from various studies to outline the compound's biological activities, mechanisms, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C16H22N2O6S and features a β-lactam ring structure characteristic of penicillin derivatives. The compound is notable for its hydrolytic stability and its ability to serve as a substrate for specific microbial enzymes involved in antibiotic degradation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antibiotic Resistance : The compound plays a significant role in microbial resistance to β-lactam antibiotics. It is produced by bacterial strains that express β-lactamases, enzymes that hydrolyze the β-lactam ring of penicillin, rendering it inactive.
- Microbial Metabolism : Studies have shown that certain soil bacteria can utilize benzylpenicilloic acid as a carbon source, indicating its role in microbial catabolism of penicillin derivatives. For instance, strains like Pseudomonas exhibit up-regulation of genes involved in the metabolism of benzylpenicilloic acid when exposed to penicillin .
- Enzymatic Hydrolysis : Research indicates that enzymes such as amidases and β-lactamases preferentially hydrolyze benzylpenicilloic acid, leading to the formation of phenylacetic acid, which is further metabolized by bacteria . This enzymatic activity underscores the compound's importance in biogeochemical cycles and antibiotic degradation.
The primary mechanism through which this compound exerts its biological effects involves its interaction with microbial enzymes:
- Hydrolysis by β-Lactamases : The hydrolysis process begins with the action of β-lactamases that cleave the β-lactam ring, producing benzylpenicilloic acid.
- Utilization by Microbes : Bacteria such as Pseudomonas utilize benzylpenicilloic acid through specific transporters and metabolic pathways, which include:
Case Studies
A review of literature highlights various studies focusing on the biological activity of this compound:
- Soil Microbiome Studies : Research conducted on soil microbiomes revealed that certain bacterial strains can degrade β-lactam antibiotics effectively. These studies emphasize the ecological role of this compound in soil environments where antibiotic contamination occurs .
- Antibiotic Resistance Mechanisms : Investigations into antibiotic resistance mechanisms have demonstrated how continuous exposure to penicillin leads to increased production of enzymes capable of degrading benzylpenicilloic acid, thus contributing to resistance profiles observed in clinical pathogens .
Table 1: Enzymatic Activity on this compound
Enzyme Type | Organism | Activity Level | Reference |
---|---|---|---|
β-Lactamase | Pseudomonas | High | |
Amidase (Put1) | Soil Microbes | Moderate | |
Phenylacetate Utilization | Pseudomonas | High |
Table 2: Antibiotic Resistance Profiles
Properties
CAS No. |
195141-09-4 |
---|---|
Molecular Formula |
C16H22N2O6S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H20N2O5S.H2O/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23);1H2 |
InChI Key |
NJHATQWKXNVOPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C.O |
Origin of Product |
United States |
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